Desferriferrithiocin
Overview
Description
Desferriferrithiocin is a siderophore, a molecule that binds and transports iron in microorganisms. It is known for its high affinity for iron and is used as an iron chelator. This compound is particularly significant in the context of iron overload disorders, where it helps in the removal of excess iron from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desferriferrithiocin can be synthesized through a series of chemical reactions involving the formation of a thiazoline ring. The synthesis typically involves the condensation of a thioamide with an aldehyde, followed by cyclization to form the thiazoline ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Desferriferrithiocin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron complexes.
Reduction: The compound can be reduced under specific conditions to alter its iron-binding properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions are different iron complexes, which have varying stability and biological activity .
Scientific Research Applications
Desferriferrithiocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study iron chelation and coordination chemistry.
Biology: Investigated for its role in microbial iron transport and metabolism.
Medicine: Explored as a potential therapeutic agent for treating iron overload disorders such as thalassemia and hemochromatosis.
Industry: Utilized in the development of iron chelation therapies and as a tool in biochemical research.
Mechanism of Action
Desferriferrithiocin exerts its effects by binding to iron ions, forming stable complexes that can be excreted from the body. The molecular targets include iron ions in various oxidation states, and the pathways involved are primarily related to iron metabolism and transport .
Comparison with Similar Compounds
Desferrithiocin: A closely related compound with similar iron-binding properties.
Nordesferriferrithiocin: A derivative with a hydrogen atom replacing the methyl group, exhibiting lower toxicity and better therapeutic window.
Uniqueness: this compound is unique due to its high affinity for iron and its potential therapeutic applications in treating iron overload disorders. Its ability to form stable iron complexes makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMKXDOWGYTSV-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-30-2 | |
Record name | Desferriferrithiocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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